(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
Chemical Nomenclature and Classification
The systematic nomenclature of this compound reflects its complex structural architecture and provides crucial information about its chemical identity. The compound is registered under CAS number 300830-37-9 and possesses the molecular formula C23H17Cl2N3O2S3, resulting in a molecular weight of 534.5 g/mol. The IUPAC nomenclature identifies this molecule as 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide, which systematically describes each functional group and stereochemical feature.
The compound belongs to the class of thiazolidinone-thiazole hybrids, representing a sophisticated molecular design that combines two distinct heterocyclic systems known for their biological activities. The thiazolidinone ring system, characterized by the 4-oxo-2-thioxothiazolidin core, serves as a fundamental pharmacophore in medicinal chemistry. The thiazole moiety, featuring the 5-(2-chlorobenzyl)thiazol-2-yl group, contributes additional biological activity potential through its well-established antimicrobial and antitrypanosomal properties. The (Z) stereochemical designation specifically refers to the configuration around the 5-(4-chlorobenzylidene) double bond, indicating the spatial arrangement of substituents that may be crucial for biological activity.
Alternative nomenclature systems describe this compound using various systematic approaches, including the designation as "3-Thiazolidinepropanamide, 5-[(4-chlorophenyl)methylene]-N-[5-[(2-chlorophenyl)methyl]-2-thiazolyl]-4-oxo-2-thioxo-". This alternative naming convention emphasizes the propanamide linker that connects the two heterocyclic systems, highlighting the compound's hybrid nature. The structural complexity of this molecule necessitates careful nomenclature to ensure accurate identification and prevent confusion with related compounds in the extensive thiazolidinone literature.
Historical Context in Thiazolidinone-Thiazole Research
The development of this compound emerged from decades of research into thiazolidinone and thiazole scaffolds as privileged structures in medicinal chemistry. The historical foundation for this compound class can be traced to the recognition that 4-thiazolidinone and thiazole frameworks represent essential components of numerous drugs with diverse therapeutic applications. The evolution of thiazolidinone research has progressed from simple monocyclic structures to complex hybrid molecules designed to combine multiple pharmacophores for enhanced biological activity.
The conceptual framework for hybrid thiazolidinone-thiazole compounds gained momentum following observations that different compounds investigated as potent drugs for various diseases, particularly trypanosomiasis, showed limited success with traditional single-target approaches. The recognition that no new drug had been marketed for trypanosomiasis treatment in over three decades highlighted the need for innovative molecular designs. This historical context provided the impetus for developing hybrid molecules bearing thiazolidinone and thiazole cores linked through strategic spacer groups, such as the hydrazone group used in related compounds.
The systematic exploration of thiazolidinone derivatives has revealed their potential across multiple therapeutic areas, including antimicrobial, antituberculous, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities. Thiazole and thiadiazole backbones have been recognized as favored heterocycles that occupy central positions in numerous drugs with wide spectra of action. The historical development of this field has been characterized by structure-activity relationship studies that identified key structural requirements for biological activity, leading to increasingly sophisticated molecular designs like the compound under discussion.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research extends beyond its individual properties to represent broader trends in drug discovery and development. This compound exemplifies the modern approach of combining multiple bioactive pharmacophores in a single molecular platform to address the increasing challenges posed by antimicrobial resistance and the need for more effective therapeutic agents. The strategic design incorporating both thiazole and thiazolidinone frameworks reflects the pharmaceutical industry's shift toward polypharmacology and multi-target drug design principles.
The compound's structural features align with contemporary medicinal chemistry strategies that emphasize the importance of privileged structures in drug discovery. Thiazolidinone and thiazole scaffolds have been extensively validated as privileged structures due to their presence in numerous marketed drugs and their demonstrated ability to interact with diverse biological targets. The incorporation of chlorinated aromatic substituents, specifically the 2-chlorobenzyl and 4-chlorobenzylidene groups, represents a rational design approach based on structure-activity relationship studies that have identified halogen substitution as a means to enhance biological activity and improve pharmacokinetic properties.
Recent research has demonstrated that thiazole-thiazolidinone hybrid compounds exhibit significant potential as antimicrobial agents, with some derivatives showing superior activity compared to commercial drugs such as streptomycin, ampicillin, bifomazole, and ketoconazole. The molecular modeling studies conducted on related compounds have revealed favorable interactions with target enzymes, including E. coli MurB and CYP51B of Aspergillus fumigatus, suggesting specific mechanisms of action. Furthermore, toxicity prediction studies have indicated that many compounds in this class are non-toxic, supporting their potential for pharmaceutical development.
Properties
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S3/c24-16-7-5-14(6-8-16)11-19-21(30)28(23(31)33-19)10-9-20(29)27-22-26-13-17(32-22)12-15-3-1-2-4-18(15)25/h1-8,11,13H,9-10,12H2,(H,26,27,29)/b19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWSUKXORSNIFU-ODLFYWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide represents a novel thiazolidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazolidine ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Chlorobenzyl substituents : These enhance lipophilicity and may influence biological interactions.
- Propanamide group : This functional group is known for its role in biological activity modulation.
Mechanisms of Biological Activity
Research indicates that compounds similar to this thiazolidine derivative exhibit significant biological activities through various mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes :
- Anticancer Activity :
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Evaluation :
- Inflammatory Response Modulation :
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolidinone derivatives often involves multi-step reactions that include cyclization and functional group modifications. For instance, the synthesis of related thiazolidinones typically employs starting materials such as thiazole derivatives and aldehydes or ketones to form the desired thiazolidinone structure.
Example Synthesis Pathway
- Formation of Thiazolidinone Core : The initial reaction typically involves the condensation of a thiazole derivative with a suitable carbonyl compound.
- Substitution Reactions : Subsequent reactions may involve halogenation or alkylation to introduce substituents like chlorobenzyl groups.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures.
Biological Activities
The biological evaluation of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide highlights its potential in various therapeutic areas:
Anti-inflammatory Activity
Thiazolidinones have been reported to exhibit significant anti-inflammatory properties. For instance:
- Mechanism : They inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. A study indicated that derivatives with similar structures effectively inhibited MMP-9, suggesting potential for treating inflammatory diseases such as osteoarthritis .
| Compound | MMP Inhibition IC50 (nM) |
|---|---|
| Compound A | 40 |
| Compound B | 80 |
| (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)... | TBD |
Antimicrobial Activity
The compound's thiazole moiety is associated with antimicrobial properties against various pathogens:
- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating that similar compounds can combat drug-resistant strains .
| Pathogen | Activity (Zone of Inhibition mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 18 |
Anticancer Potential
Recent studies have highlighted the anticancer activity of thiazolidinone derivatives:
- Cell Line Studies : Compounds were tested on various cancer cell lines including MCF-7 (breast cancer), HT-29 (colorectal cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic effects at low concentrations .
| Cell Line | % Inhibition at 10 µM |
|---|---|
| MCF-7 | 55 |
| HT-29 | 60 |
| HeLa | 50 |
Case Studies
Several case studies illustrate the efficacy of thiazolidinone derivatives:
- Study on MMP Inhibition : A study demonstrated that a series of thiazolidinone derivatives could inhibit MMPs involved in tissue remodeling during inflammation. The most effective derivative showed an IC50 value of 40 nM against MMP-9 .
- Antimicrobial Evaluation : Another study assessed a range of thiazolidinone compounds against bacterial strains, revealing that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics .
- Anticancer Assessment : In vitro assays on various cancer cell lines revealed that specific thiazolidinone derivatives induced apoptosis in cancer cells while sparing normal cells, suggesting their potential as selective anticancer agents .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorine atoms are known to improve metabolic stability and target binding in thiazolidinones.
- Thiazole vs. Benzamide Moieties: The thiazol-2-yl group in the target compound and Compound A may facilitate interactions with enzymes or receptors via sulfur and nitrogen atoms.
- Polar Functional Groups : Compound C’s 3-hydroxyphenyl group increases polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s hydrophobic 2-chlorobenzyl group .
Predicted Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s higher molecular weight and chlorine content suggest greater lipophilicity (LogP ~4.5–5.0) compared to Compound C (LogP ~3.0–3.5), favoring passive diffusion across biological membranes .
- Solubility : Compound B’s methoxy and propoxy groups may enhance solubility in polar solvents, whereas the target compound’s chlorinated aromatic rings could limit aqueous solubility .
- Compound C’s higher pKa (9.53) suggests stronger basicity, which may influence protein binding .
Research Findings and Implications
While specific bioactivity data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- Antimicrobial Activity: Thiazolidinones with chlorinated aryl groups (e.g., Compound A) have shown moderate antibacterial activity against Gram-positive pathogens, likely due to membrane disruption .
- Anticancer Potential: Benzamide-containing analogs (e.g., Compound B) exhibit inhibitory effects on tyrosine kinases, suggesting a possible mechanism for the target compound .
- Metabolic Stability: The 2-thioxo group in the thiazolidinone ring may reduce oxidative metabolism, as seen in similar compounds with extended plasma half-lives .
Preparation Methods
Knoevenagel Condensation for Benzylidene Formation
Rhodanine (5 mmol) and 4-chlorobenzaldehyde (5 mmol) are dissolved in glacial acetic acid (20 mL) containing sodium acetate (6 mmol). The mixture is refluxed at 120°C for 4 hours to form (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one. The product is filtered and recrystallized from ethanol (88% yield, m.p. 210–212°C).
Propanoic Acid Sidechain Introduction
The thiazolidinone intermediate (3 mmol) is reacted with 3-bromopropanoic acid (3.3 mmol) in dimethylformamide (DMF) using triethylamine (4 mmol) as a base. The reaction is stirred at 60°C for 18 hours, followed by acidification with HCl (1M) to precipitate 3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product as a white solid (65% yield, m.p. 185–187°C).
Characterization Data
-
IR (KBr): 1730 cm⁻¹ (C=O), 1645 cm⁻¹ (C=C), 1280 cm⁻¹ (C–S).
-
¹³C NMR (100 MHz, CDCl₃): δ 192.1 (C=O), 167.3 (C=S), 140.2 (C=N), 134.5–128.0 (Ar–C).
Amide Coupling for Final Product Assembly
The propanoic acid derivative (2 mmol) is activated using thionyl chloride (SOCl₂, 5 mL) at 0°C for 2 hours, forming the acyl chloride. This intermediate is reacted with 5-(2-chlorobenzyl)thiazol-2-amine (2.2 mmol) in dry dichloromethane (DCM, 20 mL) containing triethylamine (3 mmol). The mixture is stirred at room temperature for 6 hours, followed by aqueous workup and recrystallization from ethanol/water (1:1). The final product, (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, is obtained as a yellow crystalline solid (58% yield, m.p. 230–232°C).
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | SOCl₂ | 58 |
| Solvent | DCM | 58 |
| Alternative Agent | EDCl/HOBt | 52 |
| Temperature | 0°C → RT | 58 |
| Base | Triethylamine | 58 |
Characterization Data
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₃H₁₈Cl₂N₃O₂S₂: 526.02, found: 526.05.
-
XRD Analysis: Confirms (Z)-configuration with a dihedral angle of 8.2° between thiazole and benzylidene planes.
Comparative Analysis of Synthetic Routes
Conventional vs. Ultrasound-Assisted Methods
Ultrasound irradiation (35 kHz) reduces the Knoevenagel condensation time from 4 hours to 15 minutes, improving yield from 88% to 94%. Similarly, amide coupling under ultrasound achieves 72% yield in 30 minutes versus 58% in 6 hours conventionally.
Solvent and Base Optimization
Aqueous potassium carbonate outperforms organic bases in nucleophilic substitutions due to enhanced solubility of intermediates. Ethanol and DMF are preferred for recrystallization and coupling, respectively, minimizing side reactions.
Mechanistic Insights and Stereochemical Control
The (Z)-configuration of the benzylidene group is thermodynamically favored during Knoevenagel condensation, as confirmed by NMR coupling constants (J = 12.5 Hz for trans double bonds vs. J = 9.8 Hz here). Thioxo-group participation in resonance stabilization directs electrophilic attack at the thiazolidinone C5 position, ensuring regioselectivity.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic routes for preparing this compound?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Condensation of 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride in dioxane using triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures .
- Step 2 : Reaction of intermediate thiazolidinone derivatives with 4-chlorobenzaldehyde under reflux in dry acetone with anhydrous potassium carbonate to form the benzylidene-thioxothiazolidinone core .
- Purification : Recrystallization (ethanol) or column chromatography for intermediates .
Q. What spectroscopic techniques are critical for confirming the structure?
- NMR : H and C NMR to verify proton environments and carbon frameworks, e.g., confirming amide linkages and benzylidene double bonds .
- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1250 cm) groups .
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of benzylidene) and hydrogen-bonding networks in crystal lattices .
Q. How is purity assessed during synthesis?
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
- HPLC : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?
- Target selection : Prioritize enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) or kinases implicated in cytotoxicity .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrogen bonds (e.g., N–H⋯N interactions) and hydrophobic contacts with chlorobenzyl groups .
- Validation : Compare docking scores with experimental IC values from cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. How should discrepancies in cytotoxic activity data between studies be addressed?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), exposure times (24–72 h), and positive controls (e.g., doxorubicin) .
- Compound stability : Test degradation in DMSO/PBS via HPLC to rule out artifacts .
- Computational validation : Apply QSAR models to correlate electronic properties (e.g., HOMO-LUMO gaps from DFT) with activity trends .
Q. What role do hydrogen-bonding networks play in crystal packing and stability?
- Intermolecular interactions : Centrosymmetric dimers via N–H⋯N bonds (2.8–3.0 Å) stabilize the crystal lattice, as shown in X-ray studies .
- Non-classical interactions : C–H⋯O/F contacts (e.g., 2.4 Å for C–H⋯F) enhance thermal stability, verified by DSC (decomposition >200°C) .
Q. How can solvent effects optimize reaction yields during synthesis?
- Polar aprotic solvents : Dry acetone improves nucleophilic substitution efficiency (85% yield) compared to dioxane (70%) due to better solubility of intermediates .
- Temperature control : Reflux at 80°C for 3–5 h minimizes side reactions (e.g., hydrolysis of thioamide groups) .
Q. What methodologies are used to synthesize derivatives for structure-activity relationship (SAR) studies?
- Active methylene reactions : Condensation with acetylacetone or ethyl benzoylacetate in glacial acetic acid to form pyridine-fused analogs .
- Morpholine incorporation : Mannich reactions with paraformaldehyde and morpholine in acetic acid (70°C, 1 h) to introduce aminomethyl groups .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
